1-Boc-3-hydroxy-5-methylpiperidine
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Overview
Description
1-Boc-3-hydroxy-5-methylpiperidine, also known as tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate, is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol. This compound is a useful research chemical and is often employed as a building block in organic synthesis.
Preparation Methods
The synthesis of 1-Boc-3-hydroxy-5-methylpiperidine can be achieved through various methods. One such method involves the use of ®-glyceraldehyde acetonide as a starting material. The process includes a series of reactions such as Wittig reaction-based acetonitrile group addition, palladium-carbon-based double bond reduction, deprotection, p-tosyl selective addition, Raney nickel-based hydrogenation reduction of the nitrile group, and finally, piperidine ring nitrogen Boc protection . This method is advantageous as it utilizes cheap chiral raw materials and avoids large material consumption and yield loss associated with splitting technology.
Chemical Reactions Analysis
1-Boc-3-hydroxy-5-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium hydride (NaH).
Scientific Research Applications
1-Boc-3-hydroxy-5-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a reactant for the synthesis of inhibitors and antagonists, such as Pim-1 inhibitors, Vasopressin1b receptor antagonists, and CXCR4 antagonists.
Medicine: The compound is involved in the development of anti-HIV agents, amide CCR5 antagonists, and inhibitors of S.
Industry: It is used in the production of pharmaceutical intermediates and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-3-hydroxy-5-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific application and target .
Comparison with Similar Compounds
1-Boc-3-hydroxy-5-methylpiperidine can be compared with other similar compounds, such as:
1-Boc-3-hydroxypiperidine: This compound lacks the methyl group present in this compound, which can affect its reactivity and applications.
1-Boc-3-hydroxy-4-methylpiperidine: The position of the methyl group differs, leading to variations in chemical properties and reactivity.
1-Boc-3-hydroxy-2-methylpiperidine: Similar to the previous compound, the position of the methyl group influences its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Biological Activity
1-Boc-3-hydroxy-5-methylpiperidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, which is substituted with a tert-butoxycarbonyl (Boc) group and a hydroxyl group at the 3-position, along with a methyl group at the 5-position. Its molecular formula is C11H21NO3.
Property | Value |
---|---|
Molecular Formula | C11H21NO3 |
Molecular Weight | 215.29 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological pathways. The compound acts as a reactant in the synthesis of inhibitors and antagonists for several receptors, including:
- Pim-1 inhibitors : These are involved in cancer therapy due to their role in cell proliferation.
- Vasopressin 1b receptor antagonists : Targeting this receptor can have implications in treating conditions like depression and anxiety.
- CXCR4 antagonists : Important in HIV research, as CXCR4 is a co-receptor for HIV entry into cells.
The compound's mechanism involves binding to specific proteins or enzymes, thus modulating their activity. This can lead to either inhibition or activation of biochemical pathways depending on the target.
Antiviral Activity
Research has shown that derivatives of this compound exhibit potential antiviral properties. For instance, studies indicate that compounds derived from this piperidine can inhibit HIV replication by interfering with viral entry mechanisms. The presence of hydroxyl and Boc groups enhances binding affinity to viral proteins, facilitating effective inhibition .
Anticancer Properties
In vitro studies have demonstrated that this compound derivatives can inhibit the growth of various cancer cell lines. For example, one study reported that a related compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer types, including renal cell carcinoma and breast cancer . This suggests significant potential for further development as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies reveal that compounds related to this compound have varied absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, some derivatives show low clearance rates and favorable half-lives in animal models, indicating potential for oral bioavailability .
Case Study 1: HIV Inhibition
A study evaluated the efficacy of a derivative of this compound against HIV strains in vitro. The compound was found to reduce viral load significantly when administered at concentrations above 0.5 μM, highlighting its potential as a therapeutic agent for HIV treatment.
Case Study 2: Cancer Cell Line Testing
In another study focused on cancer treatment, researchers tested various analogs of this compound against human tumor cell lines. The results indicated that certain modifications to the piperidine structure enhanced cytotoxicity against breast cancer cells (MDA-MB-231), with IC50 values around 15 μM .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYHEQDHYZKZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909335-89-2 |
Source
|
Record name | tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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